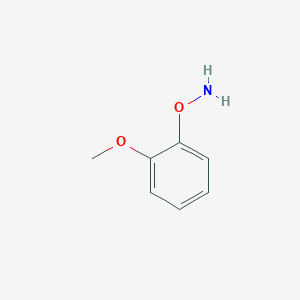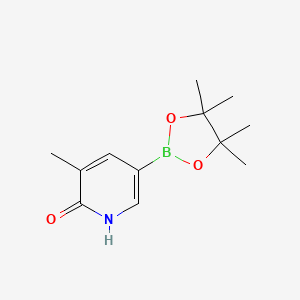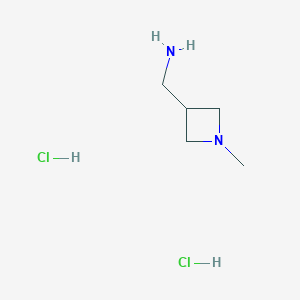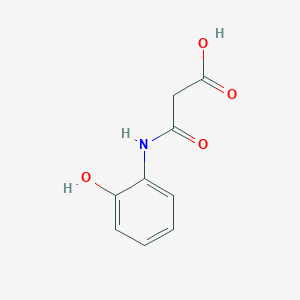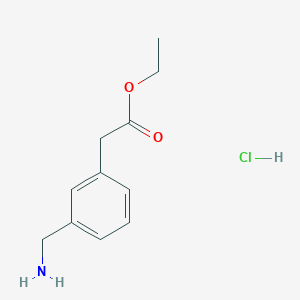![molecular formula C10H11NO3 B1454930 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid CAS No. 933254-03-6](/img/structure/B1454930.png)
2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Übersicht
Beschreibung
“2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid” is a chemical compound . It is a yellowish solid .
Synthesis Analysis
The compound has been synthesized through a two-step synthetic protocol . The yield was 56.6 mg (86%) . The purification of the crude product was done by flash column chromatography method over silica gel using Hexane/ethyl acetate (9:1) as an eluent .Molecular Structure Analysis
The structure of the compound was established by interpretation of 1 H NMR, 13 C NMR and Mass spectral data recorded after purification . The molecular formula is C10H9NO4 .Physical And Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 178-180°C . The FT-IR (KBr, νmax/cm −1) values are 3434, 1764, 1628, 1594, 1018 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
One of the primary applications of derivatives of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is in the synthesis of compounds with significant antibacterial properties. For instance, Kadian et al. (2012) synthesized a series of 1,4-Benzoxazine analogues, including variants of the aforementioned compound, and evaluated their antibacterial activity against several bacterial strains. The study found that certain derivatives exhibited good activity against K. pneumoniae and E. faecalis, while others showed moderate activity against E. coli, S. aureus, and other bacteria (Kadian, Maste, & Bhat, 2012).
Cardiovascular and Anti-thrombotic Applications
Derivatives of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid have been explored for their potential in cardiovascular treatment, specifically as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists. Ohno et al. (2006) developed a series of these derivatives, showing promise in anti-thrombotic applications without inducing hypotensive side effects, marking a significant step towards novel cardiovascular therapies (Ohno et al., 2006).
Innovative Synthesis Techniques
Research has also focused on innovative synthesis methods for 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid derivatives. A study by 詹淑婷 (2012) outlined a new approach using 2-aminophenol as a starting material, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This work contributes to the broader understanding and accessibility of these compounds for further biological and pharmacological studies (詹淑婷, 2012).
Antimicrobial and Antioxidant Properties
Further research into benzoxazine derivatives has identified them as potential candidates for antimicrobial and antioxidant applications. For example, Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating significant in vitro antimicrobial and antioxidant activities. These findings highlight the versatile potential of 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid derivatives in developing new therapeutic agents (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)5-7-6-14-9-4-2-1-3-8(9)11-7/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZNXWOCCYEHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



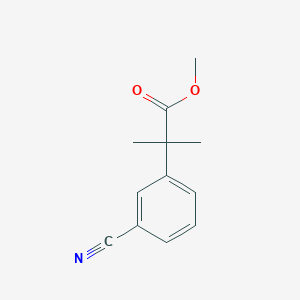

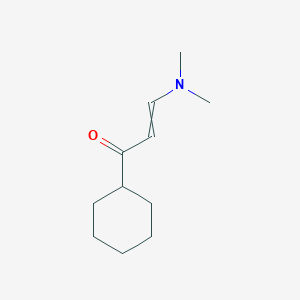
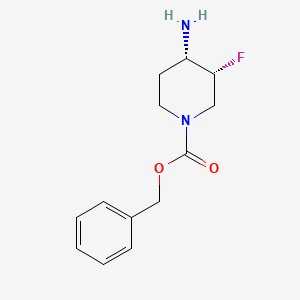
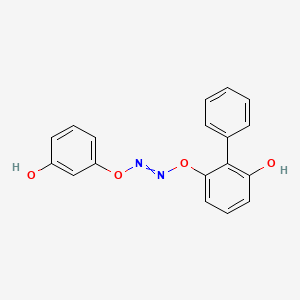
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
